molecular formula C7H9NS B13895799 2,3-Dimethylpyridine-4-thiol

2,3-Dimethylpyridine-4-thiol

Cat. No.: B13895799
M. Wt: 139.22 g/mol
InChI Key: BAAPNIUJPUGWNM-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridine-4-thiol is an organic compound with the molecular formula C7H9NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a thiol group at the 4 position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpyridine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with sulfur-containing reagents under specific conditions. For instance, the reaction of 2,3-dimethylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a column packed with a suitable catalyst can facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,3-Dimethylpyridine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylpyridine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the thiol group, resulting in different reactivity and applications.

    4-Methylpyridine-2-thiol: Has a similar thiol group but different methyl group positioning, affecting its chemical properties.

    2,4-Dimethylpyridine-3-thiol: Another isomer with different substitution patterns.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

2,3-dimethyl-1H-pyridine-4-thione

InChI

InChI=1S/C7H9NS/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)

InChI Key

BAAPNIUJPUGWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=CC1=S)C

Origin of Product

United States

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